2-amino-3,5-dichloroBenzenesulfonic acid
Description
Contextualization within Aromatic Sulfonic Acid Chemistry
Aromatic sulfonic acids are a fundamental class of organic compounds with the general structure Ar-SO₃H, where "Ar" represents an aromatic ring. They are typically strong acids, often comparable in strength to sulfuric acid, and are generally crystalline solids with high water solubility. nih.gov The sulfonic acid group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring. guidechem.com
The primary method for their synthesis is sulfonation, an electrophilic aromatic substitution reaction where an aromatic compound is treated with a sulfonating agent, such as concentrated sulfuric acid or sulfur trioxide. nbinno.comnih.gov Aromatic sulfonic acids are crucial intermediates in organic synthesis, serving as precursors for a wide array of products including detergents, water-soluble dyes, and pharmaceuticals. guidechem.comnbinno.comnih.gov Their ability to be introduced onto an aromatic ring and later replaced by other functional groups makes them highly versatile in synthetic chemistry. simsonpharma.com
Research Significance of Substituted Benzenesulfonic Acid Systems
The true versatility of benzenesulfonic acids emerges from the various substituents that can be attached to the benzene (B151609) ring. The nature and position of these substituents—such as amino groups, halogens, or alkyl groups—dramatically influence the compound's physical and chemical properties, and consequently, its applications. google.com For instance, the introduction of alkyl chains forms the basis of widely used surfactants and detergents. nih.gov
Substituted benzenesulfonic acids are pivotal in the creation of dyes, where the specific arrangement of functional groups dictates the color and fastness properties of the final product. nbinno.com In medicinal chemistry, the benzenesulfonamide (B165840) group (a derivative of benzenesulfonic acid) is a well-known scaffold found in numerous therapeutic agents. Research has shown that the substitution pattern on the benzene ring is critical for biological activity; for example, certain meta-substituted benzenesulfonamides have been identified as potent enzyme inhibitors. cymitquimica.com The chlorination of aminobenzenesulfonic acids further modifies their electrophilic character, making them useful precursors for agrochemicals and specialty polymers. nbinno.com
Overview of 2-Amino-3,5-dichlorobenzenesulfonic Acid in Academic Discourse
The specific compound, this compound, is identified by the CAS Registry Number 6406-21-9. guidechem.com Structurally, it features an amino group and a sulfonic acid group ortho to each other, with two chlorine atoms positioned at the 3 and 5 positions of the benzene ring.
| Identifier | Value |
|---|---|
| Molecular Formula | C₆H₅Cl₂NO₃S |
| Molecular Weight | 242.08 g/mol |
| CAS Number | 6406-21-9 |
While specific academic research on this compound is not extensively documented in public databases, its structural isomer, 2-amino-4,5-dichlorobenzenesulfonic acid (CAS 6331-96-0), has received more attention. nbinno.comnih.gov This related compound is noted for its role as an intermediate in the synthesis of dyes and pharmaceuticals. nbinno.com It serves as a building block for agrochemicals and other specialty chemicals. nbinno.com The synthesis of the 4,5-dichloro isomer typically involves the sulfonation of the corresponding dichloroaniline.
Given the structural similarities, it can be inferred that this compound would likely serve as a chemical intermediate in similar applications. Research into related structures, such as derivatives of 2-amino-3,5-dichlorobenzoic acid, has indicated potential applications in agricultural science due to their phytotoxic activity, suggesting a possible area of interest for the sulfonic acid analogue as well. nih.gov However, without direct studies, its specific reactivity, applications, and synthetic pathways remain a subject for future investigation in the academic community.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,5-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBOVWHMFBDDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593404 | |
| Record name | 2-Amino-3,5-dichlorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6406-21-9 | |
| Record name | 2-Amino-3,5-dichlorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,5-dichlorobenzene-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Derivatization of Substituted Benzenesulfonic Acids
Foundational Sulfonation Approaches
Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution (SEAr) reactions, involving the replacement of a hydrogen atom on an aromatic ring with a sulfonic acid (–SO₃H) group. wikipedia.org This transformation is pivotal in the synthesis of a wide array of industrial chemicals, including dyes, pharmaceuticals like sulfa drugs, and detergents. wikipedia.org
The sulfonation of aromatic compounds is an electrophilic aromatic substitution reaction. wikipedia.orgwikipedia.org The reaction mechanism begins with the formation of an electrophile, which is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. wikipedia.orgmasterorganicchemistry.com In the presence of concentrated sulfuric acid, SO₃ is generated as the active electrophile. masterorganicchemistry.com
The mechanism proceeds in several steps:
Attack of the Electrophile: The π-electron system of the aromatic ring attacks the electrophilic sulfur trioxide. This step is typically the rate-determining step and leads to the formation of a positively charged, delocalized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com
Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bonded to the sulfonic acid group. masterorganicchemistry.com
Restoration of Aromaticity: The removal of the proton restores the stable aromatic system, resulting in the formation of the aryl sulfonic acid. wikipedia.orgmasterorganicchemistry.com
The position of sulfonation on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. These groups can be classified as either activating or deactivating and are further characterized by their directing effects (ortho, para, or meta).
Amino Group (-NH₂): The amino group is a powerful activating group. byjus.comtestbook.com Through resonance, the lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, particularly at the ortho and para positions. wikipedia.orgbyjus.comtestbook.com This makes the ring significantly more reactive towards electrophiles and directs incoming substituents to these positions. wikipedia.orgbyjus.com
In a molecule containing both an amino group and chlorine atoms, the powerful activating and ortho, para-directing effect of the amino group typically dominates the substitution pattern.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NH₂ (Amino) | Strong electron donation via resonance | Strongly Activating | Ortho, Para |
| -Cl (Chloro) | Electron-withdrawing via induction; electron-donating via resonance | Deactivating | Ortho, Para |
Controlling the position of sulfonation is critical when multiple directing groups are present, as is the case in chlorinated anilines. The final substitution pattern is a result of the interplay between the electronic directing effects of each substituent and the steric hindrance they impose.
The sulfonation of aminochlorobenzenes is a well-established method for producing key intermediates for dyes and other specialty chemicals. google.com The primary directing influence is the amino group, which strongly favors the introduction of the sulfonic acid group at the positions ortho or para to it. google.com For instance, the sulfonation of aniline (B41778) with sulfuric acid typically yields p-aminobenzenesulfonic acid (sulfanilic acid) as the major product upon heating. byjus.com
In the context of synthesizing 2-amino-3,5-dichlorobenzenesulfonic acid, the logical starting material is 3,5-dichloroaniline (B42879). In this precursor, the positions ortho to the strongly activating amino group are C2 and C6. The para position (C4) is sterically hindered by the two adjacent chlorine atoms. Therefore, sulfonation is expected to occur at either the C2 or C6 position, which are electronically activated and relatively accessible.
The regiochemical outcome of sulfonation is governed by both electronic and steric factors. unilag.edu.ngrsc.org
Electronic Effects: The amino group in 3,5-dichloroaniline strongly activates the ortho (C2, C6) and para (C4) positions through resonance. The two chlorine atoms at C3 and C5 withdraw electron density inductively, deactivating the entire ring, but their resonance effect also directs ortho and para relative to their own positions. The overriding influence is the amino group, making the C2, C4, and C6 positions the most likely sites for electrophilic attack.
Steric Effects: Steric hindrance plays a crucial role in determining the final product distribution. nih.gov While the para position (C4) is electronically activated by the amino group, the presence of chlorine atoms at both C3 and C5 creates significant steric bulk. This crowding makes it difficult for the large sulfonic acid group to approach and bond to the C4 position. In contrast, the ortho positions (C2 and C6) are sterically less encumbered, with a chlorine atom on only one adjacent carbon. This combination of strong electronic activation from the amino group and lower steric hindrance makes the ortho positions the favored sites for sulfonation, leading to the formation of this compound.
The choice of sulfonating agent and the reaction conditions are critical for achieving high yields and minimizing byproducts. Various agents can be employed, each with distinct reactivity. google.com
Concentrated Sulfuric Acid (H₂SO₄): A common and cost-effective sulfonating agent. google.com Reactions often require elevated temperatures. A significant drawback is the production of water as a byproduct, which can dilute the acid and reduce its effectiveness, sometimes necessitating the use of a large excess of acid. google.com
Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. It is a much more potent sulfonating agent than concentrated sulfuric acid alone and can achieve sulfonation under milder conditions or sulfonate deactivated rings. masterorganicchemistry.comgoogle.com
Chlorosulfonic Acid (ClSO₃H): A highly reactive sulfonating agent that reacts rapidly with aromatic compounds. wikipedia.org An advantage is that the reaction produces hydrogen chloride (HCl) instead of water, which does not dilute the reaction medium. wikipedia.org
Reaction conditions such as temperature and reaction time are also crucial. Aromatic sulfonation is a reversible process; high temperatures and dilute acid can favor the reverse reaction (desulfonation). wikipedia.org Therefore, conditions must be carefully controlled to drive the reaction toward the desired sulfonated product.
| Sulfonating Agent | Formula | Key Characteristics | Byproduct |
| Sulfuric Acid | H₂SO₄ | Common, requires heat, can be diluted by byproduct | H₂O |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | Highly reactive, effective for deactivated rings | H₂O |
| Chlorosulfonic Acid | ClSO₃H | Very reactive, no water produced | HCl |
Regioselectivity and Isomer Control in Chlorinated Systems
Multi-step Synthetic Sequences for Aminobenzenesulfonic Acid Derivatives
The synthesis of complex molecules like this compound often requires a multi-step approach to ensure the correct placement of functional groups. utdallas.eduresearchgate.netyoutube.com A plausible synthetic route must consider the directing effects of the substituents at each stage. Protecting groups are often employed to control reactivity. utdallas.edu For instance, the highly reactive amino group can be protected as an amide (e.g., acetanilide) to moderate its activating effect and prevent unwanted side reactions. utdallas.edu
A logical multi-step synthesis for this compound could begin with a more readily available starting material, such as aniline.
Proposed Synthetic Pathway:
Protection of the Amino Group: Aniline is first reacted with acetic anhydride to form acetanilide. This protection step is crucial because the free amino group is highly susceptible to oxidation by the reagents used in subsequent chlorination and sulfonation steps. The acetyl group moderates the activating nature of the amine and provides steric bulk, which can influence the regioselectivity of the next steps.
Chlorination: Acetanilide is then subjected to chlorination. The acetamido group is an ortho, para-director. To achieve the 3,5-dichloro substitution pattern relative to the amino group, a different strategy is needed. A more direct route would start from 3,5-dichloroaniline.
Direct Sulfonation of 3,5-Dichloroaniline: The most direct conceptual pathway involves the direct sulfonation of 3,5-dichloroaniline. As discussed previously, the amino group directs the incoming sulfonic acid group to the ortho position (C2 or C6) due to a combination of strong electronic activation and steric hindrance at the para position (C4).
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Rationale |
| 1 | Sulfonation | 3,5-Dichloroaniline is treated with a sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid at a controlled temperature. | This compound | The powerful ortho, para-directing amino group activates the C2/C6 positions. Steric hindrance from the chlorine atoms at C3 and C5 disfavors substitution at the C4 position, leading to regioselective sulfonation at the C2 position. |
This direct approach leverages the inherent directing properties of the substituents to achieve the desired isomer in a single, efficient step.
Diazotization-Sulfonation Pathways
The synthesis of this compound is not typically achieved through a diazotization-sulfonation pathway. In such a pathway, an amino group would be converted to a diazonium salt, which is then displaced by a sulfonic acid group. The more conventional and direct method for synthesizing this compound involves the sulfonation of 3,5-dichloroaniline.
In this established process, 3,5-dichloroaniline is treated with a sulfonating agent, such as concentrated sulfuric acid or oleum (fuming sulfuric acid). The reaction introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. The position of the sulfonic acid group is directed by the existing amino and chloro substituents on the ring. The amino group is a strong activating group and an ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. The sulfonation of 3,5-dichloroaniline leads to the sulfonic acid group being introduced at the 2-position, ortho to the amino group.
Nucleophilic Aromatic Substitution on Halogenated Intermediates
The synthesis of this compound via nucleophilic aromatic substitution (SNAr) on heavily halogenated intermediates is a theoretically plausible but not a commonly documented route. Nucleophilic aromatic substitution reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen) to activate the ring for nucleophilic attack. libretexts.orgnih.gov
A hypothetical SNAr pathway could involve a starting material such as 1,2,4,6-tetrachlorobenzene. A sequential substitution reaction could be envisioned where one chlorine atom is first substituted by a sulfite group (using a reagent like sodium sulfite) and another chlorine atom is substituted by an amino group (using ammonia or an amide equivalent). However, controlling the regioselectivity of such a reaction to obtain the desired 2-amino-3,5-dichloro isomer would be a significant challenge. The presence of multiple deactivating chloro substituents generally makes the aromatic ring less susceptible to nucleophilic attack unless harsh reaction conditions are employed. researchgate.net
Emerging Synthetic Techniques for Aromatic Sulfonic Acids
Recent advancements in chemical synthesis have led to the development of novel techniques that offer advantages over traditional batch processing, such as improved safety, efficiency, and scalability. These emerging methods are applicable to the synthesis of aromatic sulfonic acids, including this compound.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry is emerging as a powerful tool for the synthesis of various chemical compounds, including aromatic sulfonic acids and their derivatives. mdpi.comnih.govnih.gov In a continuous flow setup, reactants are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers several advantages over traditional batch synthesis, including:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.
Increased Efficiency and Scalability: Continuous processes can be run for extended periods, allowing for the production of large quantities of the target compound. The process can be easily scaled up by running the system for longer or by using parallel reactor lines.
For the synthesis of aromatic sulfonic acids, a continuous flow process could involve pumping the aromatic precursor (e.g., 3,5-dichloroaniline) and the sulfonating agent through a heated reactor coil to achieve rapid and controlled sulfonation. google.com
Ultrasonically Assisted Synthetic Routes
Ultrasonically assisted synthesis, also known as sonochemistry, utilizes high-frequency sound waves to induce cavitation in the reaction medium. scirp.orgnih.govresearchgate.net The formation and collapse of these cavitation bubbles generate localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. scirp.org
The application of ultrasound to the sulfonation of aromatic compounds has been shown to enhance reaction rates and, in some cases, improve selectivity. nih.govresearchgate.net This technique could be applied to the synthesis of this compound from 3,5-dichloroaniline. The benefits of an ultrasonically assisted route include:
Rate Acceleration: Sonication can dramatically reduce reaction times compared to conventional methods.
Milder Conditions: The increased reactivity may allow the reaction to be carried out at lower temperatures.
Improved Yields: Enhanced mass transfer and the activation of the reacting species can lead to higher product yields. scirp.org
Below is a table summarizing the reaction conditions and outcomes for the sulfonation of various aromatic compounds under ultrasonic irradiation compared to silent (conventional) conditions.
| Aromatic Compound | Condition | Time | Conversion (%) | Selectivity (%) | Product |
|---|---|---|---|---|---|
| Toluene | Silent | 24 h | 70 | 90 | Toluene-4-sulfonic acid |
| Toluene | Ultrasound | 45 min | 76 | 100 | Toluene-4-sulfonic acid |
| Benzene | Silent | 5 h | 13 | 80 | Benzenesulfonic acid |
| Benzene | Ultrasound | 45 min | 28 | 100 | Benzenesulfonic acid |
| Naphthalene | Silent | 5 h | 11 | 87 | Naphthalene-1-sulfonic acid |
| Naphthalene | Ultrasound | 45 min | 66 | 100 | Naphthalene-1-sulfonic acid |
Derivatization Reactions for Advanced Chemical Structures
The functional groups present in this compound, namely the amino group and the sulfonic acid group, allow for a variety of derivatization reactions to create more complex molecules.
Transformations Involving the Amino Group (e.g., Diazotization)
The primary amino group in this compound can be readily converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C).
The resulting diazonium salt, 2-sulfo-4,6-dichlorobenzenediazonium chloride, is a versatile intermediate. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂) and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer-type reactions. However, one of the most significant applications of this diazonium salt is in azo coupling reactions. wikipedia.org
In an azo coupling reaction, the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or another aniline. wikipedia.org This reaction forms an azo compound, characterized by the -N=N- functional group, which links the two aromatic rings. Azo compounds are often highly colored and are widely used as dyes and pigments. nbinno.com The specific properties of the resulting dye are determined by the chemical structures of both the diazo component (derived from this compound) and the coupling component.
Reactions at the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a strongly acidic functional group that serves as a versatile handle for further molecular transformations. Its reactivity includes salt formation, reduction, and oxidation, each providing a pathway to new derivatives.
Salt Formation: As a strong acid, this compound readily reacts with bases to form stable salts. This property is often utilized in purification processes or to modify the solubility of the compound. The reaction with a generic base (B) can be represented as follows:
Cl₂C₆H₂(NH₂)SO₃H + B → Cl₂C₆H₂(NH₂)SO₃⁻ BH⁺
This straightforward acid-base chemistry is fundamental to its handling and application in various chemical processes.
| Base | Resulting Salt |
| Sodium Hydroxide (B78521) (NaOH) | Sodium 2-amino-3,5-dichlorobenzenesulfonate |
| Ammonia (NH₃) | Ammonium (B1175870) 2-amino-3,5-dichlorobenzenesulfonate |
| Calcium Carbonate (CaCO₃) | Calcium 2-amino-3,5-dichlorobenzenesulfonate |
Reduction: The sulfonic acid group can be reduced to a thiol group (-SH), which is a valuable functional group for further synthesis, particularly in the creation of organosulfur compounds. A patented method for the reduction of aryl sulfonic acids to their corresponding thiols involves the use of a rhodium carbonyl catalyst under heat and carbon monoxide pressure. google.com While specific conditions for this compound are not detailed, the general process for an aryl sulfonic acid (ArSO₃H) is as follows:
ArSO₃H + CO + H₂ → ArSH + H₂O + CO₂
This transformation significantly alters the electronic and steric properties of the original molecule, opening up new avenues for derivatization.
| Reaction | Reagents | Product |
| Reduction | Rhodium carbonyl catalyst, CO, H₂, heat, pressure | 2-amino-3,5-dichlorobenzenethiol |
Halogen Atom Reactivity in Substitution Reactions
The chlorine atoms on the benzene ring of this compound are generally unreactive towards nucleophilic aromatic substitution under standard conditions. The benzene ring is electron-rich due to the presence of the strongly activating amino group, which disfavors attack by nucleophiles.
However, electrophilic aromatic substitution reactions on the ring are possible, though the directing effects of the existing substituents must be considered. The amino group is a powerful ortho-, para-director, while the sulfonic acid group is a meta-director. The interplay of these directing effects, along with the steric hindrance from the chlorine atoms, would influence the position of any incoming electrophile. To control the reactivity and achieve selective substitution, the highly activating amino group is often protected, for instance, by acetylation. This moderates its activating effect and directs substitution primarily to the para position. libretexts.orgutdallas.edu
The substitution of the halogen atoms themselves would likely require harsh reaction conditions or the presence of a strong electron-withdrawing group to activate the ring towards nucleophilic attack. The simultaneous presence of the electron-donating amino group and the electron-withdrawing sulfonic acid group creates a complex electronic environment, and the prediction of reactivity for nucleophilic substitution of the chlorine atoms is not straightforward without specific experimental data. Research specifically detailing the substitution of the chlorine atoms on this compound is limited in the available literature.
| Reaction Type | Reactivity and Influencing Factors | Potential Products |
| Nucleophilic Aromatic Substitution | Generally low reactivity due to the electron-donating amino group. Would likely require harsh conditions or specific activation. | Substituted aminodichlorobenzenesulfonic acids (e.g., replacement of Cl with -OH, -OR, -NH₂) |
| Electrophilic Aromatic Substitution | Governed by the directing effects of the amino (ortho, para) and sulfonic acid (meta) groups. The amino group's strong activation often necessitates protection to control the reaction. | Further substituted this compound derivatives (e.g., nitration, halogenation) |
Advanced Analytical and Spectroscopic Characterization in Chemical Research
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatography is indispensable for separating the target compound from impurities, starting materials, or complex sample matrices. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, ionizability, and molecular size.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For 2-amino-3,5-dichlorobenzenesulfonic acid, a reversed-phase (RP-HPLC) method is a primary approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Detailed research findings on analogous compounds show that the separation of aromatic acids is typically achieved using a gradient elution. ekb.eg This involves changing the composition of the mobile phase over the course of the analysis, usually by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. ekb.egresearchgate.net The inclusion of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, in the mobile phase helps to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. helixchrom.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring provides strong chromophoric activity. ekb.eg
Table 1: Illustrative RP-HPLC Conditions for Aromatic Acid Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205-254 nm |
| Column Temp. | 40 °C |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity. UPLC is particularly advantageous for complex analyses, such as metabolite profiling or impurity analysis. ekb.eg The UPLC Amino Acid Analysis Solution, for instance, demonstrates the power of the technique for separating and quantifying compounds with amino groups, often involving pre-column derivatization to enhance detection. While derivatization might not be necessary for UV-active compounds like this compound, the speed and resolution of UPLC make it a superior choice for high-throughput screening and detailed quantitative studies.
Ion Chromatography with Suppressed Conductivity Detection
Given the sulfonic acid group, this compound is an ionic compound, making it an ideal candidate for analysis by Ion Chromatography (IC). IC separates ions based on their affinity for an ion-exchange resin. shimadzu.com For an anionic species like a sulfonate, an anion-exchange column is used.
A key development in IC is the use of suppressed conductivity detection. nih.govresearchgate.net In this technique, after the analytical column separates the sample ions, a suppressor device chemically reduces the conductivity of the eluent while enhancing the signal from the analyte ions. shimadzu.comnih.gov This is crucial because it lowers the background noise and significantly improves the detection limits for the ions of interest. nih.gov A typical eluent for anion analysis is a sodium hydroxide (B78521) or sodium carbonate/bicarbonate buffer. researchgate.net This method is highly effective for determining various sulfonic acids in aqueous samples. nih.goviaea.org
Table 2: General Ion Chromatography Conditions for Sulfonic Acid Determination
| Parameter | Condition |
| Column | High-capacity anion-exchange (e.g., polymer-based) |
| Eluent | Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) gradient |
| Detection | Suppressed Conductivity |
| Suppressor | Electrolytically regenerated membrane suppressor |
| Flow Rate | 0.8 - 1.2 mL/min |
| Application | Quantification of sulfonic acids in aqueous matrices. nih.gov |
Mixed-Mode Chromatography for Complex Mixtures
Mixed-Mode Chromatography is an advanced separation technique that utilizes stationary phases with more than one type of retention mechanism. mdpi.com For this compound, a column combining reversed-phase and anion-exchange properties would be particularly powerful. helixchrom.com This allows for simultaneous interaction based on the hydrophobic dichlorobenzene ring (reversed-phase) and the negatively charged sulfonate group (anion-exchange).
This dual retention mechanism provides unique selectivity and is highly effective for separating compounds in complex mixtures that are difficult to resolve with single-mode chromatography. mdpi.com Elution can be controlled by adjusting multiple mobile phase parameters, such as organic solvent concentration, pH, and ionic strength, offering greater flexibility in method development. helixchrom.com
Solid-Phase Extraction Coupled with Chromatography
Solid-Phase Extraction (SPE) is not a direct analytical technique but a sample preparation method used to isolate and concentrate analytes from a complex matrix before chromatographic analysis. sigmaaldrich.comwaters.com This "clean-up" step is critical for improving the accuracy and longevity of the analytical column by removing interfering substances. mdpi.com
For this compound, several SPE strategies could be employed.
Reversed-Phase SPE: Using a C18 or polymeric sorbent, the compound can be retained from an aqueous sample, while very polar impurities (like salts) are washed away. The analyte is then eluted with an organic solvent like methanol. nih.gov
Ion-Exchange SPE: Using a strong anion-exchange (SAX) sorbent, the negatively charged sulfonate group would be retained. Neutral and cationic impurities would pass through, and the analyte would be eluted by changing the pH or increasing the ionic strength of the elution solvent. sigmaaldrich.com
Mixed-Mode SPE: Sorbents combining both reversed-phase and ion-exchange functionalities offer the highest selectivity for isolating compounds like the target analyte from complex biological or environmental samples. mdpi.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful detection technique, often coupled with liquid chromatography (LC-MS), that provides critical information about a molecule's mass and structure. For this compound (MW: 242.08 g/mol ), MS can confirm the molecular weight with high accuracy. globalchemmall.com
Table 3: Predicted Key Mass Spectrometry Fragments for [M-H]⁻ Ion of this compound
| Ion Description | Proposed Fragmentation Pathway | m/z (for ³⁵Cl isotopes) |
| [M-H]⁻ | Deprotonated molecular ion | 240 |
| [M-H-SO₂]⁻ | Loss of sulfur dioxide | 176 |
| [M-H-SO₃]⁻ | Loss of sulfur trioxide | 160 |
LC-MS and UPLC-UV-MS in Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov For complex mixtures or for the verification of a synthesized compound's purity, Ultra-Performance Liquid Chromatography (UPLC) is often used. UPLC utilizes smaller stationary phase particles, which provides higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com
In the analysis of this compound, a UPLC system coupled with both a UV detector and a mass spectrometer (UPLC-UV-MS) offers a comprehensive workflow. nih.gov
UPLC Separation: The compound is first separated from impurities or other components on a suitable column, often a reverse-phase C18 column. The retention time is a characteristic property under specific conditions (mobile phase, flow rate, temperature).
UV Detection: As the compound elutes from the column, it passes through a UV detector. Aromatic compounds like this absorb UV light, and a characteristic peak in the chromatogram indicates its presence and can be used for quantification.
MS Detection: Following UV detection, the eluent is directed to the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the molecule, which is a critical piece of data for confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the unambiguous confirmation of the molecular formula (C₆H₅Cl₂NO₃S). nih.govmdpi.com
Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. The parent ion corresponding to the compound is isolated and fragmented, and the resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure, confirming the positions of the amino, chloro, and sulfonic acid groups on the benzene ring. nih.gov
Electrospray Ionization (ESI) and Timed Selected Ion Recording (SIR) Modes
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing them to be ionized directly from a solution into the gas phase for mass spectrometric analysis. nih.gov Due to its amphoteric nature, the compound can be analyzed in either positive or negative ion mode.
Negative Ion Mode (ESI-): The sulfonic acid group (-SO₃H) is strongly acidic and readily loses a proton, making negative ion mode particularly effective. In this mode, the deprotonated molecule [M-H]⁻ is formed and detected.
Positive Ion Mode (ESI+): The amino group (-NH₂) is basic and can accept a proton, especially in an acidified mobile phase, to form the protonated molecule [M+H]⁺.
Timed Selected Ion Recording (SIR) is a data acquisition mode that enhances the sensitivity and selectivity of detection. Instead of scanning a wide range of m/z values, the mass spectrometer is programmed to detect only specific ions of interest at expected retention times. For this compound, the instrument would be set to monitor for its characteristic [M-H]⁻ or [M+H]⁺ ions. This targeted approach minimizes background noise and allows for the detection of the compound at much lower concentrations than a full-scan mode would permit. scielo.org.za
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅Cl₂NO₃S |
| Molecular Weight | 242.08 g/mol |
| Exact Mass | 240.92615 Da |
| Primary Ion (ESI-) | [M-H]⁻ |
| Expected m/z (ESI-) | 240.91888 |
| Primary Ion (ESI+) | [M+H]⁺ |
| Expected m/z (ESI+) | 242.93343 |
Spectroscopic Investigations for Structural and Electronic Properties
UV-Vis Spectroscopy in Analytical Detection and Degradation Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For this compound, the benzene ring is the primary chromophore. The substituents—the amino (-NH₂), chloro (-Cl), and sulfonic acid (-SO₃H) groups—act as auxochromes, modifying the absorption characteristics of the benzene ring. These groups can shift the wavelength of maximum absorbance (λmax) and increase the absorption intensity.
The UV-Vis spectrum of this compound can be used for:
Quantitative Analysis: By creating a calibration curve based on Beer's Law, the concentration of the compound in a solution can be determined by measuring its absorbance at λmax.
Degradation Studies: Chemical or photochemical degradation of the compound will alter its chemical structure. This change can be monitored over time by observing the decrease in the intensity of the main absorption peak or the appearance of new peaks at different wavelengths corresponding to degradation products. This provides a simple method for studying the kinetics of its degradation.
Nuclear Magnetic Resonance (NMR) for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of a molecule in solution. nih.gov While "conformational analysis" is more complex for flexible molecules, NMR definitively establishes the connectivity and substitution pattern of rigid aromatic rings like that in this compound.
¹H NMR: The proton NMR spectrum would provide key information. For this specific substitution pattern, there are two protons on the aromatic ring. They are in different chemical environments and would appear as two distinct signals. Due to their positions relative to each other (meta-coupling), each signal would likely appear as a doublet. The chemical shifts of these protons are influenced by the electronic effects of the substituents.
¹³C NMR: The carbon NMR spectrum would show six distinct signals, one for each carbon atom in the benzene ring, as they are all in unique chemical environments. The chemical shifts would clearly distinguish the carbons bonded to hydrogen from those bonded to the amino, chloro, and sulfonic acid groups.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used. mdpi.com While less critical for a simple molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to confirm the spatial proximity of the protons on the ring to the proton of the amino group, providing information about the preferred orientation of the substituents relative to the ring. mdpi.com
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-4 | ~7.8-8.0 | d |
| H-6 | ~7.4-7.6 | d | |
| ¹³C | C-1 (C-SO₃H) | ~135-140 | s |
| C-2 (C-NH₂) | ~145-150 | s | |
| C-3 (C-Cl) | ~128-132 | s | |
| C-4 (C-H) | ~125-128 | d | |
| C-5 (C-Cl) | ~120-124 | s | |
| C-6 (C-H) | ~118-122 | d |
Note: Predicted values are estimates based on standard substituent effects on benzene rings. Actual values may vary depending on solvent and experimental conditions. (s = singlet, d = doublet)
Computational and Quantum Chemical Investigations of Benzenesulfonic Acid Systems
Electronic Structure and Molecular Geometry Calculations
While specific Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) investigations directly targeting 2-amino-3,5-dichlorobenzenesulfonic acid are not extensively documented in publicly available literature, the application of these computational methods to structurally analogous molecules provides a robust framework for understanding its molecular characteristics. For example, the molecular geometry and thermodynamic properties of 2-amino-3,5-dichlorobenzonitrile (B1269155) have been effectively determined using both MP2 and DFT methodologies. nih.gov Such computational studies typically commence with a geometry optimization to identify the most stable three-dimensional arrangement of the molecule.
For this compound, DFT calculations, likely employing a functional such as B3LYP in conjunction with a comprehensive basis set like 6-311++G(d,p), would be the standard approach to predict fundamental structural parameters. These parameters would encompass bond lengths (C-S, S-O, C-N, C-Cl), bond angles around the sulfonyl group and within the benzene (B151609) ring, and the dihedral angles defining the spatial orientation of the amino and sulfonic acid functional groups relative to the aromatic ring. Insights from the crystal structure of a related compound, 4-amino-3,5-dichlorobenzenesulfonamide, reveal that the oxygen atoms of the sulfonamide group are situated on one side of the benzene ring, with the amino group positioned on the opposite side. nih.gov It is plausible that this compound adopts a similar conformational preference.
**Table 1: Predicted Structural Parameters for this compound (Hypothetical Data Based on Analogous Compounds)**| Parameter | Predicted Value |
|---|---|
| C-S Bond Length | ~1.77 Å |
| S=O Bond Length | ~1.43 Å |
| S-O(H) Bond Length | ~1.56 Å |
| C-N Bond Length | ~1.39 Å |
| C-Cl Bond Length | ~1.74 Å |
| O-S-O Angle | ~120° |
| C-S-O Angle | ~106° |
*Note: The data in this table is hypothetical and is intended to be representative of what would be expected from a DFT calculation based on values for similar compounds.*The presence of rotatable single bonds, namely the C-S and C-N bonds, allows this compound to exist in various conformations. A thorough conformational analysis, typically conducted using DFT methods, would map the potential energy surface by systematically rotating these bonds to locate the global energy minimum, which corresponds to the most stable conformer. nih.gov In similar molecular systems, intramolecular hydrogen bonding is often a key factor in stabilizing specific conformations. For this compound, a potential intramolecular hydrogen bond could form between a hydrogen atom of the -NH2 group and an oxygen atom of the -SO3H group, thereby influencing its preferred geometry. The molecule itself is achiral, meaning it does not possess enantiomeric forms as it lacks a stereocenter.
The chemical groups attached to the benzene ring—an amino group, two chlorine atoms, and a sulfonic acid group—exert profound electronic and steric influences on the molecule's structure.
Amino Group (-NH2): This group acts as an electron donor through resonance, increasing the electron density of the benzene ring, especially at the ortho and para positions relative to its own position. studymind.co.uk
Chlorine Atoms (-Cl): As highly electronegative atoms, chlorine substituents withdraw electron density from the aromatic ring via the inductive effect. cymitquimica.com
Sulfonic Acid Group (-SO3H): This is a strongly electron-withdrawing group and is also sterically demanding. chemistrysteps.com Its bulkiness can lead to steric repulsion with adjacent substituents, potentially causing them to twist out of the plane of the benzene ring to achieve a more stable conformation.
The combination of these competing electronic and steric factors dictates the final, optimized molecular geometry.
Reactivity and Mechanistic Insights from Theoretical Models
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is indicative of the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger gap generally corresponds to higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. nih.gov For this compound, the HOMO is anticipated to be localized on the more electron-rich portions of the molecule, such as the amino group and the benzene ring. Conversely, the LUMO is expected to be concentrated around the electron-deficient sulfonic acid group.
**Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound**| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
*Note: This data is hypothetical and based on typical values for similar aromatic compounds.*Derived from the HOMO and LUMO energies, several global reactivity descriptors rooted in conceptual DFT can be calculated to provide a more quantitative picture of reactivity. nih.gov
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (ELUMO - EHOMO) / 2.
Chemical Softness (S): The inverse of hardness (S = 1/η), representing the ease of polarization of the electron cloud.
Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): This index quantifies the propensity of a species to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).
The presence of the strongly electron-withdrawing sulfonic acid and chlorine substituents suggests that this compound possesses a notable electrophilic character. cymitquimica.comchemistrysteps.com
**Table 3: Predicted Reactivity Descriptors for this compound**| Descriptor | Formula | Predicted Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / η | 0.38 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.80 eV |
*Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 2.*Gas-Phase Acidity and Proton Transfer Processes
Computational studies, particularly using Density Functional Theory (DFT), provide significant insights into the intrinsic acidity of substituted benzenesulfonic acids in the gas phase, removed from solvent effects. The gas-phase acidity is typically quantified by the Gibbs free energy of deprotonation (ΔGacid). For benzenesulfonic acids, the acidity is influenced by the nature and position of substituents on the benzene ring.
Research on ortho-substituted benzenesulfonic acids has highlighted the critical role of intramolecular hydrogen bonds (IHB) in determining their gas-phase acidity. mdpi.com The sulfonic acid group (-SO₃H) can act as either a hydrogen bond donor or acceptor. When the -SO₃H group donates a proton to form an IHB with an adjacent substituent (like an amino group), the deprotonation energy increases because this stabilizing bond is broken during the process. mdpi.com Conversely, if the -SO₃H group acts as an IHB acceptor, deprotonation leads to a stronger IHB in the resulting anion, which stabilizes the anion and thus increases the gas-phase acidity (lower ΔGacid). mdpi.com
In the case of This compound , the ortho-amino group can form an IHB with the sulfonic acid group. The amino group can act as a hydrogen bond acceptor, which would be expected to influence the proton transfer process. Upon deprotonation of the sulfonic acid, a strong IHB could form between the resulting sulfonate anion (SO₃⁻) and one of the hydrogen atoms of the ammonium (B1175870) group (NH₃⁺), assuming a zwitterionic form in the gas phase, or between the sulfonate and the neutral amino group. This interaction would stabilize the resulting anion, thereby increasing the intrinsic acidity of the molecule compared to its meta and para isomers.
Proton transfer processes in acid-base systems involving benzenesulfonic acids have been computationally studied. nih.gov These studies analyze the potential energy surfaces for the transfer of a proton from the acid to a base (such as an amine). The formation of either a molecular complex (held by hydrogen bonds) or an ion pair (resulting from complete proton transfer) is determined by the difference in proton affinity between the acid's anion and the base. nih.gov For a molecule like this compound, intramolecular proton transfer from the sulfonic acid group to the amino group can be considered. The stability of the resulting zwitterion is heavily influenced by the electronic effects of the other ring substituents. The two chlorine atoms at positions 3 and 5 are electron-withdrawing groups. These groups increase the acidity of the sulfonic acid by stabilizing the negative charge on the sulfonate group through inductive effects. This enhanced acidity makes the proton of the -SO₃H group more labile and more likely to be transferred.
The table below presents calculated gas-phase deprotonation Gibbs energies for related substituted benzenesulfonic acids, illustrating the effect of different substituents.
| Compound | Substituent (X) | Gibbs Energy of Deprotonation (ΔrG⁰₂₉₈, kJ mol⁻¹) |
| 2-X-C₆H₄SO₃H | -NH₂ | 1297.8 |
| 2-X-C₆H₄SO₃H | -OH | 1301.1 |
| 2-X-C₆H₄SO₃H | -CH₃ | 1329.8 |
| 2-X-C₆H₄SO₃H | -NO₂ | 1259.9 (conformer without IHB) |
| Data sourced from computational studies on ortho-substituted benzenesulfonic acids. The values illustrate the influence of the ortho-substituent on gas-phase acidity. The presence of an electron-donating group like -NH₂ or -OH can form strong IHBs, affecting the energy required for deprotonation. mdpi.com |
Intermolecular Interactions and Hydrogen Bonding Studies
The structure and function of this compound in a condensed phase are dictated by its intermolecular interactions, primarily hydrogen bonding. The molecule possesses multiple sites for hydrogen bonding: the sulfonic acid group (-SO₃H) as a strong hydrogen bond donor, the oxygen atoms of the sulfonate group as acceptors, and the amino group (-NH₂) which can act as both a donor and an acceptor. The chlorine atoms can also participate in weaker halogen bonding. rsc.org
In the solid state or in solution, these groups will engage in a complex network of hydrogen bonds. The -SO₃H group is expected to form strong hydrogen bonds with acceptor sites on neighboring molecules, such as the nitrogen of the amino group or the oxygen atoms of another sulfonic acid group. The formation of a hydrogen-bonded dimer between two sulfonic acid groups is a common motif.
For aminobenzenesulfonic acids, a key interaction is the hydrogen bond between the sulfonic acid group of one molecule and the amino group of another. nih.gov This can lead to proton transfer, forming a sulfonate-anilinium ion pair (C₆H₃Cl₂(NH₃⁺)SO₃⁻), which would be stabilized by strong ionic N-H···⁻O-S hydrogen bonds. The presence of two chlorine atoms enhances the acidity of the sulfonic acid group and reduces the basicity of the amino group, influencing the equilibrium of this proton transfer.
Computational studies on related systems, like the interaction between benzenesulfonic acid and amines, confirm that hydrogen bonding interactions contribute significantly to the stability of molecular complexes, while Coulombic forces are dominant in the ion pairs that form after proton transfer. nih.gov The interplay between standard hydrogen bonds, halogen bonds, and ionic interactions defines the supramolecular architecture. rsc.orgnih.gov
The table below outlines the potential hydrogen and halogen bond interactions for this compound.
| Donor Group | Acceptor Group | Interaction Type | Expected Relative Strength |
| Sulfonic Acid (-SO₃H ) | Sulfonate Oxygen (-SO₂O ⁻) | Hydrogen Bond | Strong |
| Sulfonic Acid (-SO₃H ) | Amino Nitrogen (-N H₂) | Hydrogen Bond | Strong |
| Amino Group (-NH ₂) | Sulfonate Oxygen (-SO₂O ⁻) | Hydrogen Bond | Moderate |
| Amino Group (-NH ₂) | Amino Nitrogen (-N H₂) | Hydrogen Bond | Moderate |
| Benzene C-H | Sulfonate Oxygen (-SO₂O ⁻) | Hydrogen Bond | Weak |
| Chlorine (-Cl ) | Sulfonate Oxygen (-SO₂O ⁻) | Halogen Bond | Weak |
Thermodynamic Property Predictions (Enthalpy, Entropy, Heat Capacity)
The thermodynamic properties of this compound, such as its enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), have not been extensively reported in experimental literature. However, these values can be estimated using computational chemistry methods. These calculations typically involve geometry optimization followed by frequency analysis at a specified level of theory (e.g., DFT or composite methods).
For analogous compounds like 4-aminobenzenesulfonic acid (sulfanilic acid), thermodynamic data is available. chemeo.com These values can serve as a baseline for understanding the thermodynamic landscape of the target molecule. The substitution pattern on this compound will significantly alter these properties. The presence of two heavy chlorine atoms, in place of hydrogen atoms, will increase the molar mass and is expected to lead to a more negative enthalpy of formation. The substitution will also affect the vibrational frequencies of the molecule, which in turn influences its entropy and heat capacity.
The intramolecular hydrogen bond between the ortho-amino group and the sulfonic acid group would contribute to the thermodynamic stability of the molecule, resulting in a lower (more negative) enthalpy of formation compared to an isomer where such an interaction is not possible.
Below is a table of selected thermodynamic properties for the related compound sulfanilic acid, which provides a comparative reference.
| Thermodynamic Property | Value for Sulfanilic Acid (4-aminobenzenesulfonic acid) | Unit |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | -603.3 | kJ/mol |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2880.4 | kJ/mol |
| McGowan's Characteristic Volume (McVol) | 114.7 | ml/mol |
| Data sourced from Cheméo for sulfanilic acid. chemeo.com These values are for a positional isomer and serve as an estimation basis. The values for this compound are expected to differ due to the different substitution pattern and the presence of chlorine atoms. |
Correlation of Theoretical Parameters with Experimental Observations
A crucial aspect of computational chemistry is the ability to correlate theoretical parameters with experimentally observable properties. For substituted benzenesulfonic acids, a key experimental parameter is the acid dissociation constant (pKa). Theoretical calculations can predict gas-phase acidities, and with the inclusion of a solvent model (like the Polarizable Continuum Model, PCM), aqueous pKa values can be estimated. nih.gov
Studies have shown a strong correlation between calculated gas-phase deprotonation energies (or enthalpies) and experimentally determined Hammett constants (σ) for meta- and para-substituted benzenesulfonic acids. mdpi.com For ortho-substituted systems, this correlation is more complex due to steric effects and intramolecular hydrogen bonding. mdpi.com
Another area of correlation is quantitative structure-activity relationship (QSAR) studies, where theoretical descriptors are used to predict biological activity or physical properties. nih.gov For a molecule like this compound, descriptors such as electrostatic potential, molecular orbital energies (HOMO/LUMO), and atomic charges can be correlated with its reactivity or its behavior as an intermediate in dye and pharmaceutical synthesis. For instance, the electrostatic potential map can indicate the most likely sites for electrophilic or nucleophilic attack.
Theoretical vibrational frequencies, calculated via DFT, can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies for the S=O and O-H stretches of the sulfonic acid group, and the N-H stretches of the amino group, can help in the interpretation of experimental spectra, especially in identifying shifts due to hydrogen bonding.
The table below illustrates the types of correlations that are typically investigated.
| Theoretical Parameter | Experimental Observation | Significance for this compound |
| Calculated Gibbs Free Energy of Deprotonation (in solution) | pKa | Predicts the acidity of the compound in aqueous media. |
| Calculated Gas-Phase Deprotonation Enthalpy | Hammett Constants (σ) | Quantifies the electronic effect of the amino and chloro substituents. |
| Calculated Vibrational Frequencies (IR/Raman) | Experimental IR/Raman Spectra | Aids in structural elucidation and confirms the presence of intramolecular hydrogen bonding. |
| Molecular Electrostatic Potential (MEP) | Reactivity in Chemical Synthesis | Identifies nucleophilic (e.g., amino group) and electrophilic (e.g., acidic proton) sites. |
| HOMO/LUMO Energies | UV-Vis Absorption Maxima | Relates electronic structure to spectroscopic properties. |
These correlations are essential for validating the computational models and for using theoretical chemistry as a predictive tool to design molecules with desired properties.
Environmental Fate and Degradation Pathways of Chlorinated Aromatic Sulfonic Acids
Biotic Degradation Processes in Aquatic and Terrestrial Environments
The biodegradation of synthetic compounds by microorganisms is a key process in their removal from the environment. The structural features of 2-amino-3,5-dichlorobenzenesulfonic acid, namely the chlorinated and sulfonated aromatic ring, present challenges for microbial degradation.
Microbial Metabolism of Sulfonic Acid Moieties
Many microorganisms can utilize sulfonates and sulfate (B86663) esters as a source of sulfur for growth, particularly when inorganic sulfate is limited. nih.gov The enzymes responsible for cleaving the sulfonate group, known as sulfonatases, are often oxygen-dependent monooxygenases. nih.gov However, studies on the biodegradation of sulfanilic acid (4-aminobenzenesulfonic acid), a non-chlorinated analog of the target compound, have shown that the initial attack by bacteria does not necessarily involve the sulfonic acid group. Instead, the degradation proceeds via hydroxylation of the aromatic ring to form catechol-4-sulfonic acid, indicating that the sulfonate group remains intact during the initial ring-opening stages. semanticscholar.org This suggests that for this compound, the microbial metabolism may also proceed through initial modification of the aromatic ring rather than direct desulfonation.
The presence of chlorine atoms on the aromatic ring is a significant factor. The biodegradation of chlorinated aromatic compounds is well-documented, and microorganisms have evolved various strategies to deal with these xenobiotics. eurochlor.orgnih.gov For chlorinated anilines, degradation can be initiated by dioxygenase enzymes that hydroxylate the ring, often leading to the elimination of the chlorine atoms. sciepub.com For instance, the degradation of 3,4-dichloroaniline (B118046) by Acinetobacter baylyi can proceed through a dechlorination step to form 4-chloroaniline (B138754). nih.gov
Therefore, a plausible metabolic pathway for this compound would involve an initial dioxygenase attack on the aromatic ring, leading to the formation of a chlorinated catechol-sulfonic acid derivative. Subsequent enzymatic reactions would then lead to ring cleavage and eventual mineralization.
Biodegradability Assessments
Standardized biodegradability tests are used to assess the potential for a chemical to be broken down by microorganisms in the environment. oecd.org While specific biodegradability data for this compound is not available, studies on related compounds provide valuable insights.
Chlorinated anilines have been shown to be biodegradable, although the rate and extent of degradation can be influenced by several factors. besjournal.comnih.gov For example, the biodegradation rates of chloroanilines can be improved by decreasing the initial concentration and increasing the size of the microbial inoculum. nih.gov The presence of other organic compounds can also affect biodegradability; for instance, the presence of aniline (B41778) can enhance the metabolic efficiency of o-chloroaniline. nih.gov In some cases, chlorinated anilines have been found to be inherently biodegradable under aerobic conditions, but not readily biodegradable. researchgate.net
The degree of chlorination is a critical factor, with higher chlorinated congeners often being more resistant to aerobic degradation. eurochlor.org Aromatic compounds, in general, can be classified based on their anaerobic biodegradability, with some being readily biodegradable and others being recalcitrant. nih.gov Given that this compound is a dichlorinated compound, it is likely to be less readily biodegradable than its non-chlorinated counterpart, sulfanilic acid. The high water solubility imparted by the sulfonic acid group may increase its bioavailability to microorganisms, but the presence of two chlorine atoms likely makes it more recalcitrant.
The following table summarizes the biodegradability of related compounds:
| Compound | Biodegradability Finding | Reference |
| o-Chloroaniline | Biodegradation rate can be improved by decreasing concentration and increasing inoculum size. | nih.gov |
| 2,4-Dichloroaniline (B164938) | Can be metabolized by complex bacteria, and its degradation is enhanced in the presence of o-chloroaniline. | nih.gov |
| p-Chloroaniline | Shown to be inherently biodegradable in water under aerobic conditions. | researchgate.net |
| Chlorinated Aromatics | Higher chlorinated congeners are generally less susceptible to aerobic biodegradation. | eurochlor.org |
Identification and Characterization of Degradation Intermediates and By-products
Identifying the intermediate products of degradation is crucial for understanding the transformation pathways and assessing the potential formation of more toxic by-products.
Based on the photodegradation of similar compounds, the irradiation of this compound is expected to produce dechlorinated and hydroxylated intermediates. The photocatalytic degradation of 2-chloroaniline (B154045) has been shown to yield 2-chlorophenol (B165306) and p-benzoquinone as main intermediates. mdpi.com The photolysis of 4-chlorophenol, a potential downstream product, results in the formation of benzoquinone and hydroquinone. acs.org
In terms of biotic degradation, the metabolism of chlorinated anilines often proceeds through the formation of chlorocatechols. sciepub.com For example, the degradation of 3,4-dichloroaniline can lead to the formation of 4-chloroaniline and subsequently 4-chlorocatechol. nih.govelectronicsandbooks.com The degradation of 2,4-dichloroaniline is initiated by a reductive dehalogenation to form a monochlorinated aniline, which is then converted to a chlorocatechol. ethz.ch
Considering the microbial metabolism of sulfanilic acid proceeds via catechol-4-sulfonate, semanticscholar.org a plausible set of intermediates for the biodegradation of this compound could include:
3,5-dichloro-2-aminocatechol-sulfonic acid: Resulting from the initial dioxygenase attack.
Monochlorinated aminobenzenesulfonic acids: If reductive dechlorination occurs.
Aminocatechol sulfonic acids: Following complete dechlorination.
The following table presents potential and identified degradation intermediates of related compounds:
| Parent Compound | Degradation Process | Identified/Potential Intermediates | Reference |
| 2-Chloroaniline | Photocatalytic Degradation | 2-Chlorophenol, p-Benzoquinone | mdpi.com |
| 4-Chlorophenol | Photolysis | Benzoquinone, Hydroquinone | acs.org |
| 3,4-Dichloroaniline | Biodegradation | 4-Chloroaniline, 4-Chlorocatechol | nih.govelectronicsandbooks.com |
| 2,4-Dichloroaniline | Biodegradation | Monochlorinated aniline, Chlorocatechol | ethz.ch |
| Sulfanilic Acid | Biodegradation | Catechol-4-sulfonic acid | semanticscholar.org |
Advanced Applications in Chemical Science and Engineering
Role in Advanced Materials Development
The distinct properties of 2-amino-3,5-dichlorobenzenesulfonic acid make it a candidate for applications in materials science, particularly in the field of functional and electroactive polymers. While direct applications in polymer synthesis are not extensively documented in public literature, the roles of its constituent functional groups—sulfonic acid and amino groups—are well-established in creating advanced materials.
Synthesis of Functional Polymers and Nanomaterials
As a substituted amino acid, this compound is recognized as a chemical building block for the synthesis of more complex organic compounds. In principle, the amino and sulfonic acid groups allow it to be incorporated into polymer chains. For instance, polymers functionalized with amino acids are developed for their pH responsiveness, biocompatibility, and catalytic properties. The synthesis of such polymers can occur through various methods, including the polymerization of amino acid-based monomers to create materials for applications like drug delivery and chiral particle creation. whiterose.ac.ukresearchgate.net Similarly, amino acids can be used to prepare nanoparticles with specific surface functionalities for applications such as enantioselective crystallization. whiterose.ac.uk However, specific examples of polymers or nanomaterials synthesized directly from this compound are not prominently featured in available research.
Dopants for Electron-Conjugated Polymeric Materials
Electron-conjugated polymers, such as polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), require a process called doping to become electrically conductive. This process involves introducing dopants that create charge carriers along the polymer backbone. Sulfonic acids are a well-known class of dopants for these materials. For example, dodecylbenzenesulfonic acid (DBSA) is commonly used to improve the solubility and conductivity of PANI. mdpi.comnih.gov
Research has also shown that various sulfonic acids can be used to dope (B7801613) chlorinated polyanilines, such as poly(3,5-dichloroaniline), resulting in conductive materials in the emeraldine (B8112657) oxidation state. researchgate.net Furthermore, amino acids like phenylalanine have been shown to significantly enhance the conductivity of PEDOT:PSS films by promoting phase separation of the insulating PSS chains, thereby creating more efficient pathways for charge transport. nih.gov While these findings highlight the established role of both sulfonic acids and amino acids in doping conjugated polymers, the specific use of this compound for this purpose is not explicitly detailed in the surveyed literature.
Applications in Conductive Polymers for Electronic Devices (e.g., Solid Electrolytic Capacitors)
The application of doped conductive polymers extends to various electronic devices. PANI and PEDOT:PSS are key materials in the fabrication of organic electrochemical transistors (OECTs), which are used in biosensors. mdpi.comnih.gov The performance of these devices is highly dependent on the properties of the conductive polymer film, which are influenced by the choice of dopant. mdpi.com
Contributions to Dye Chemistry and Pigment Technologies
The most established and well-documented application of this compound is in the field of colorant chemistry, where it functions as a crucial intermediate for high-performance organic pigments.
Key Intermediates for Azo Dye Synthesis
This compound is a vital precursor, or intermediate, in the manufacturing of certain azo pigments. The synthesis process involves a diazotization reaction, where the amino group on the compound is converted into a highly reactive diazonium salt. This salt is then coupled with another organic compound (a coupling component) to form the final azo pigment, which is characterized by the -N=N- chromophore.
Its use is specifically noted in the production of high-performance yellow pigments, as detailed in the table below.
| Pigment Name | CAS RN of Intermediate | Synthesis Method |
| C.I. Pigment Yellow 183 | 6331-96-0 | Diazotization of 2-amino-4,5-dichlorobenzenesulfonic acid followed by coupling with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, which is then converted into a calcium salt. |
| C.I. Pigment Yellow 190 | 6331-96-0 | Diazotization of 2-amino-4,5-dichlorobenzenesulfonic acid followed by coupling with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. |
Table based on data from Dye & Pigments Syntheses. rsc.org
The stability of the diazonium intermediate is enhanced by the presence of the two electron-withdrawing chlorine atoms on the benzene (B151609) ring, making the synthesis process more reliable.
Enhancing Color Properties (Light Fastness, Vibrancy, Dispersibility)
The molecular structure of this compound directly contributes to the superior properties of the pigments derived from it. One of the notable properties attributed to pigments made from this intermediate is high light fastness and thermal stability.
The key structural features responsible for these enhanced properties are:
Dichlorination: The presence of chlorine atoms on the benzene ring helps to stabilize the molecule against degradation from UV radiation, a primary cause of color fading. This stabilization is a key factor in achieving high light fastness.
Sulfonic Acid Group: The sulfonic acid (-SO₃H) group improves the dispersibility of the pigment in various media. While it can influence light stability, its primary role in many dye systems is to enhance water solubility, which is crucial for the application process and achieving even coloration. nih.gov
Amino Group: The amino group is essential for the synthesis via diazotization, but its presence in the final dye structure can sometimes negatively influence light fastness. nih.gov However, in the case of pigments derived from this intermediate, the stabilizing effect of the chloro groups appears to be a dominant factor.
Studies on related dye systems have shown that introducing benzene sulfonamide derivatives can improve light fastness by providing a pathway for the excited dye molecule to return to its ground state while dissipating energy, thus protecting the chromophore from photochemical degradation. rsc.orgnih.gov This principle underscores how the sulfonic acid moiety in this compound is fundamental to the performance of the final colorant.
Utility in Agrochemical Synthesis and Pesticide Development
The dichlorinated benzene core of this compound is a structural motif found in several active agrochemical compounds. While direct application of the sulfonic acid itself is less common, its derivatives, particularly those of the closely related 2-amino-3,5-dichlorobenzoic acid, have demonstrated notable phytotoxic and herbicidal properties. Research into these related structures provides insight into the potential utility of the core molecule in developing new pesticides.
Detailed research findings have shown that specific derivatives can be engineered for selective action against weeds. For instance, studies on amides derived from 2-amino-3,5-dichlorobenzoic acid revealed significant herbicidal efficacy. These compounds were tested in both pre- and post-emergence scenarios against a variety of weed species. nih.gov The N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid, in particular, was identified as having selective activity, highlighting the importance of specific functional group modifications to the core structure. nih.gov In contrast, the parent 3-amino-2,5-dichlorobenzoic acid showed broad, non-selective phytotoxicity. nih.gov The isomeric compound 2-amino-4,5-dichlorobenzenesulfonic acid is also noted for its use as an intermediate in the production of agrochemicals. nbinno.com This body of research underscores the value of the 2-amino-dichloro-benzene framework as a foundational element for synthesizing novel and selective herbicides.
| Compound Derivative | Test Type | Observed Activity | Source |
|---|---|---|---|
| N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid | Pre- and Post-Emergence | Selective herbicidal activity | nih.gov |
| 3-amino-2,5-dichlorobenzoic acid | Pre- and Post-Emergence | Marked generic phytotoxic activity | nih.gov |
| Methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid | Pre- and Post-Emergence | Selective phytotoxicity | nih.gov |
Catalytic Roles in Organic Synthesis
The inherent chemical properties of this compound suggest its potential as a catalyst in organic synthesis, primarily functioning as an acid catalyst. The sulfonic acid (-SO₃H) group is strongly acidic, comparable in strength to sulfuric acid, making it effective in catalyzing a wide range of acid-mediated reactions. cymitquimica.com These can include esterifications, alkylations, and condensation reactions.
The presence of electron-withdrawing chlorine atoms on the benzene ring enhances the acidity of the sulfonic acid group, potentially increasing its catalytic efficiency compared to non-halogenated analogs. cymitquimica.com Furthermore, the amino group (-NH₂) introduces a basic site, allowing the molecule to exhibit bifunctional (acid-base) character. This bifunctionality can be exploited in one-pot reactions where both acidic and basic sites are required to facilitate sequential transformations. The compound's structure allows it to participate in electrophilic substitution reactions, which is a cornerstone of its utility as a building block for more complex molecules. cymitquimica.com While specific, widely commercialized catalytic cycles featuring this exact molecule are not extensively documented in the provided literature, its structural attributes make it a strong candidate for research and development in process chemistry and catalysis.
Applications in Proteomics Research for Studying Molecular Interactions
While not a mainstream reagent, the distinct chemical features of this compound present theoretical applications in proteomics for studying molecular interactions. Proteomics workflows often require chemicals that can interact with or modify proteins in a predictable manner to facilitate analysis by techniques like mass spectrometry. mdpi.com
The compound's potential utility stems from its functional groups:
Sulfonic Acid Group: This group is strongly acidic and carries a permanent negative charge at typical biological pH. This allows it to form strong electrostatic interactions with positively charged amino acid residues on a protein's surface, such as lysine (B10760008) and arginine.
Amino Group: This group can be protonated to carry a positive charge, giving the molecule zwitterionic properties. The charge state can be manipulated by pH, allowing for controlled interactions.
Dichlorinated Benzene Ring: The reactive chlorine atoms could potentially be used for covalent labeling of specific protein sites under certain conditions, although this would require activation. The aromatic ring itself can participate in hydrophobic or pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The ability to interact with proteins via electrostatic, covalent, or hydrophobic means could theoretically be used to probe protein surfaces, identify binding pockets, or act as a novel matrix or modifying agent in specific mass spectrometry applications. For instance, understanding how a protein's structure exposes or buries certain amino acids is crucial, and molecules that can selectively interact with these residues are valuable tools. mdpi.com However, it should be noted that the application of this compound in this field is currently speculative and not established in mainstream proteomics protocols.
Surfactant-Enhanced Processes (e.g., Oil Recovery)
The molecular structure of this compound is archetypal of an anionic surfactant, lending it significant potential for use in surfactant-enhanced processes like Enhanced Oil Recovery (EOR). A surfactant molecule requires a hydrophilic (water-attracting) head and a hydrophobic (oil-attracting) tail. In this compound, the sulfonic acid group serves as the hydrophilic head, while the dichlorinated benzene ring acts as the hydrophobic tail.
In EOR, surfactants are used to drastically reduce the interfacial tension (IFT) between trapped oil and the water injected into a reservoir. google.comresearchgate.net This reduction in IFT allows the oil to be mobilized and displaced from the porous rock where it is held by capillary forces. google.com
Hydrophilic Head: The sulfonic acid group provides excellent water solubility and is stable at high temperatures and in the presence of divalent cations (like Ca²⁺ and Mg²⁺) commonly found in reservoir brines, a key advantage over some other surfactant types. google.com
Hydrophobic Tail: The dichlorinated benzene ring provides the necessary non-polarity to interact with hydrocarbons in crude oil. The size and halogenation of the tail can be tuned to match the specific oil and reservoir conditions.
Development of Specialty Chemicals (e.g., UV Stabilizers, Flame Retardants)
The chemical structure of this compound makes it a valuable intermediate for the synthesis of specialty chemicals, particularly those requiring high stability, such as UV stabilizers and flame retardants.
Flame Retardants: The presence of two chlorine atoms on the benzene ring is highly significant for flame retardancy. Halogenated compounds are a well-established class of flame retardants. When exposed to the high temperatures of a fire, the carbon-halogen bonds break, releasing halogen radicals. These radicals act as scavengers in the gas phase of a flame, interrupting the radical chain reactions of combustion. This process slows or extinguishes the fire. Incorporating this dichlorinated moiety into polymer backbones or using it as an additive can impart flame-retardant properties to various materials.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Green Chemistry Principles in Synthesis
The manufacturing of dye intermediates, including 2-amino-3,5-dichlorobenzenesulfonic acid, traditionally involves processes like sulfonation and nitration that can be resource-intensive and generate significant waste. theasengineers.comarborpharmchem.com Future research is increasingly focused on aligning the synthesis of such compounds with the principles of green chemistry, which prioritize waste minimization, energy efficiency, and the use of less hazardous materials. researchgate.net
Key areas of exploration include:
Eco-friendly Solvents and Reagents: A significant shift involves replacing conventional organic solvents with greener alternatives, such as water. mdpi.com Research has demonstrated facile, environmentally benign methods for synthesizing sulfonamide and sulfonate derivatives using water as a solvent and sodium carbonate as a simple base, which simplifies product isolation and reduces toxic waste. mdpi.com Another promising approach is the use of more sustainable reagents, such as employing thiourea (B124793) dioxide as a stable and easy-to-handle surrogate for sulfur dioxide in sulfonation reactions, using air as a green oxidant. rsc.org
Solvent-Free Synthesis: Investigating solvent-free reaction conditions represents a major step forward. rsc.org For instance, novel techniques for creating sulfonic acid-functionalized materials have been developed through the self-assembly of reagents under melting conditions without additional solvents. rsc.org Adapting such methodologies could drastically reduce the environmental footprint of this compound production.
Energy Efficiency and Waste Management: Optimizing energy consumption during the manufacturing process helps conserve natural resources and lower greenhouse gas emissions. theasengineers.com Furthermore, implementing effective waste management practices, including the recycling of chemical by-products, can reduce the demand for raw materials and lower production costs. theasengineers.com The twelve principles of green chemistry provide a comprehensive framework for this evolution, aiming for processes that are not only efficient but also inherently safer and more sustainable. researchgate.net
| Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Often relies on volatile, toxic organic solvents. | Emphasizes the use of water or solvent-free conditions. mdpi.comrsc.org |
| Reagents | May use hazardous reagents and strong acids/bases. arborpharmchem.com | Focuses on safer, eco-friendly reagents like air as an oxidant or thiourea dioxide as a sulfur source surrogate. rsc.org |
| Energy Use | Can be energy-intensive with high-temperature and high-pressure steps. arborpharmchem.com | Aims for energy-efficient processes, preferably at ambient temperature and pressure. theasengineers.comresearchgate.net |
| Waste | Generates by-products and waste streams requiring treatment. theasengineers.com | Prioritizes atom economy to minimize waste and promotes recycling of by-products. theasengineers.comresearchgate.net |
| Purification | Often requires multi-step purification like distillation or chromatography. theasengineers.com | Aims for simpler purification methods like filtration, reducing resource use. mdpi.com |
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry has become an indispensable tool for accelerating the design of new molecules and materials, offering predictive insights that can guide experimental efforts. longdom.orgacs.org For a compound like this compound, these methods can elucidate its fundamental properties and predict its behavior in various applications, from dye synthesis to the development of novel functional materials. chemrxiv.org
Predicting Molecular Properties and Reactivity: Density Functional Theory (DFT) is a powerful method for studying the structural and electronic properties of molecules. nih.govresearchgate.net By applying DFT, researchers can calculate global reactivity descriptors (such as HOMO-LUMO energy gaps, ionization potential, and electronegativity) and local descriptors (like Fukui functions) for this compound. mdpi.com This information helps predict the most likely sites for electrophilic or nucleophilic attack, offering a theoretical basis for designing reactions, such as its use in azo coupling. nih.govresearchgate.net DFT studies can also model reaction mechanisms, for instance, by calculating the activation barriers for different pathways in reactions involving the sulfonic acid group. rsc.org
Rational Design of New Materials: Computational screening can accelerate the discovery of high-performance materials for specific applications. longdom.org By modeling derivatives of this compound, it is possible to predict properties relevant to organic electronics, such as band gaps and charge mobility. longdom.orgchemrxiv.org This data-driven approach allows for the rational design of novel functional molecules before committing to costly and time-consuming synthesis. chemrxiv.org Similar computational approaches are used to predict the stability and properties of materials like metal-organic frameworks (MOFs), demonstrating the broad applicability of these modeling techniques. mit.edu
| Technique | Application | Predicted Properties/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity. researchgate.netrsc.org | HOMO/LUMO energies, electron density, molecular electrostatic potential (MEP), reaction mechanisms, activation barriers. nih.govrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling relationships between chemical structure and biological or chemical activity. longdom.org | Predicting the phytotoxicity or other biological activities of novel derivatives. longdom.orgnih.gov |
| Molecular Docking | Simulating the interaction between a molecule and a target protein or receptor. longdom.org | Assessing potential pharmaceutical applications by predicting binding affinity to biological targets. longdom.org |
| Molecular Dynamics (MD) Simulation | Simulating the physical movements of atoms and molecules over time. longdom.org | Understanding conformational flexibility and interactions with solvents or other molecules in a material matrix. |
Development of Sustainable Degradation Strategies for Environmental Remediation
Given its structure as a chlorinated aromatic compound, the environmental fate of this compound and its derivatives is a critical consideration. epa.govnih.gov Research into sustainable degradation strategies is essential for remediating potential contamination in soil and water, aiming to transform such pollutants into harmless substances. mdpi.comresearchgate.net
Microbial Biodegradation: A primary strategy is bioremediation, which utilizes the metabolic capabilities of microorganisms to break down organic pollutants. mdpi.com For chlorinated aromatic compounds, degradation can occur under both aerobic and anaerobic conditions. eurochlor.org Aerobic pathways often involve oxygenases that initiate the breakdown of the aromatic ring, while anaerobic processes can involve reductive dehalogenation, where chlorine atoms are replaced by hydrogen. eurochlor.org Research has shown that the degree of chlorination affects the biodegradability of aromatic compounds, with complete mineralization sometimes requiring a sequence of anaerobic and aerobic treatments. eurochlor.org Microbial consortia, where different species work together, can also be more effective at degrading complex molecules than single strains. epa.gov
Advanced Oxidation Processes (AOPs): For recalcitrant compounds, chemical degradation methods offer an alternative. Sulfate (B86663) radical-based AOPs (SR-AOPs) have shown effectiveness in oxidizing persistent organic pollutants like polycyclic aromatic hydrocarbons (PAHs) in soil. nih.gov This process involves generating highly reactive sulfate radicals that can break down the contaminant structure. Studies have evaluated the efficiency of SR-AOPs, showing significant decreases in contaminant levels, although the ecological impacts on soil microbes must also be considered. nih.gov
Integrated Remediation Systems: Future research may focus on integrated "Release-Capture-Destruction" systems. serdp-estcp.mil Such strategies could involve enhancing the bioavailability of the compound in soil, capturing it using an adsorbent like activated carbon, and then destroying the concentrated pollutant using a targeted technology. serdp-estcp.mil
Synergistic Research with Emerging Analytical Technologies
The ability to accurately detect and quantify this compound, its precursors, and its derivatives is fundamental to quality control in synthesis, monitoring industrial processes, and assessing its environmental presence. Synergistic research pairing this compound with emerging analytical technologies can provide enhanced sensitivity, specificity, and efficiency.
Advanced Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of sulfonated compounds. upce.cz Innovations in column chemistry, such as BIST™ columns that use a multi-charged positive buffer to retain anionic analytes on a negatively-charged column surface, offer new separation mechanisms. sielc.com Ion chromatography with suppressed conductivity detection is another powerful technique developed for the precise and accurate quantification of sulfonic acid anions in various matrices, including pharmaceuticals. ijpsr.comnih.gov
Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) is an effective complementary technique to HPLC for separating sulfonic acids. upce.cz It is particularly useful for analyzing ionic compounds and has been successfully applied to the separation of various aromatic sulfonates. nih.gov
Coupling with Mass Spectrometry (MS): The coupling of separation techniques with mass spectrometry (e.g., HPLC-MS, CE-MS) is especially powerful for the analysis of complex mixtures. upce.cz Soft ionization techniques like electrospray ionization (ESI) are well-suited for ionic, non-volatile compounds like sulfonic acids, allowing for the determination of molecular weight and the total number of acidic groups. upce.cz
Solid-Phase Extraction (SPE): For environmental samples where the analyte concentration is very low, pre-concentration is necessary. Off-line solid-phase extraction methods have been developed to enrich aromatic sulfonates from water samples, enabling detection at the microgram-per-liter level when combined with techniques like CE. nih.gov
| Technology | Principle | Application for this compound |
|---|---|---|
| HPLC-ESI-MS | Separation by liquid chromatography followed by mass analysis using electrospray ionization. upce.cz | Separation, identification, and quantification in complex mixtures; molecular weight determination. upce.cz |
| Ion Chromatography | Separation of ions and polar molecules based on their affinity to an ion exchanger. ijpsr.comnih.gov | Precise and accurate quantification in drug substances or environmental samples. ijpsr.com |
| Capillary Electrophoresis (CE) | Separation of ionic species based on their electrophoretic mobility in an electric field. nih.gov | Analysis of aromatic sulfonates in water samples, especially when coupled with SPE for pre-concentration. nih.gov |
| Solid-Phase Extraction (SPE) | Pre-concentration and purification of analytes from a solution by adsorbing them onto a solid sorbent. nih.gov | Enrichment from environmental water samples to enable low-level detection. nih.gov |
Investigation of Novel Derivatives for Specific Industrial Needs
As a chemical intermediate, this compound serves as a foundational building block for synthesizing more complex molecules. nbinno.com A significant avenue of future research lies in the systematic investigation of its novel derivatives to meet specific industrial demands in textiles, agriculture, and pharmaceuticals.
Azo Dyes: The primary application of this compound is in the synthesis of azo dyes. nbinno.com The synthesis involves a two-step diazotization-coupling reaction, where the amino group is converted into a diazonium salt and then coupled with an electron-rich aromatic compound. unb.canih.gov By varying the coupling component, a vast library of azo dyes with different colors and properties can be created for dyeing textiles like wool and nylon. nih.govorientjchem.org
Agrochemicals: Research into structurally similar compounds has revealed potential applications in agriculture. For example, derivatives of 2-amino-3,5-dichlorobenzoic acid have been prepared and tested for phytotoxic (herbicidal) activity. nih.gov This suggests that N-acylated or esterified derivatives of this compound could be explored for similar applications, potentially leading to new, selective herbicides.
Pharmaceutical Intermediates: The compound is noted as an intermediate in the synthesis of various pharmaceutical agents. nbinno.com The presence of reactive sites—the amino group, the sulfonic acid group, and the aromatic ring—allows for diverse chemical modifications. For instance, the amino group can be converted into sulfonamides, which are a well-known class of antibacterial drugs. mdpi.comdntb.gov.ua Further research could focus on creating novel sulfonylamino acid derivatives or other structures with potential biological activity. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-3,5-dichlorobenzenesulfonic acid with high purity?
- Methodological Answer : The compound can be synthesized via sulfonation of 3,5-dichloroaniline using concentrated sulfuric acid under controlled temperature (80–100°C). Post-synthesis purification involves recrystallization from aqueous ethanol to remove unreacted starting materials. Evidence from analogous syntheses (e.g., halogenated pyridine derivatives) suggests refluxing with hydrochloric acid improves yield and purity by minimizing side reactions .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- Elemental Analysis : Verify molecular composition (C₆H₅Cl₂NO₃S) and chlorine content.
- Spectroscopy : FT-IR to confirm sulfonic acid (-SO₃H) and amine (-NH₂) functional groups; NMR (¹H/¹³C) to resolve aromatic protons and substituent positions.
- Thermal Analysis : TGA/DSC to assess decomposition patterns (decomposition observed near 240°C in related compounds) .
Q. What are the primary research applications of this compound in material science?
- Methodological Answer : The sulfonic acid group enables covalent bonding with textile fibers, making it a precursor for colorfast dyes. Researchers functionalize the amine group via diazotization to create azo dyes, which are characterized for stability under UV light and washing cycles using accelerated aging tests .
Advanced Research Questions
Q. What methodological approaches are used to analyze reaction intermediates and by-products during the synthesis of this compound?
- Methodological Answer :
- HPLC-MS : Monitor reaction progress and identify intermediates (e.g., sulfonated aniline derivatives) using reverse-phase C18 columns and electrospray ionization.
- By-Product Mitigation : Adjust stoichiometry of sulfonating agents to minimize polychlorinated by-products. Reductive workup with sodium borohydride can reduce nitro intermediates to amines if over-oxidation occurs .
Q. How does this compound function as a spin trap in detecting free radicals, and what experimental conditions optimize its efficacy?
- Methodological Answer : The sulfonic acid group enhances solubility in aqueous systems, while the aromatic amine stabilizes radical adducts. For electron paramagnetic resonance (EPR) studies:
- Use phosphate buffer (pH 7.4) to maintain solubility.
- Optimize concentration (1–5 mM) to balance signal intensity and radical quenching.
- Validate trapping efficiency against standard radicals (e.g., hydroxyl radicals generated via Fenton reactions) .
Q. What protocols are recommended for evaluating the inhibitory effects of this compound on heterocyclic amine (HCA) formation in model systems?
- Methodological Answer :
- Model System : Grill beef patties at 200°C with/without the compound (0.1–1.0% w/w) and extract HCAs using Oasis MCX cartridges.
- Quantification : LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled PhIP) to correct for matrix effects.
- Mechanistic Insight : Correlate inhibition efficiency with the compound’s antioxidant capacity via DPPH radical scavenging assays .
Q. In multi-step syntheses, how can researchers mitigate chlorination side reactions when functionalizing this compound?
- Methodological Answer :
- Protective Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) groups during electrophilic substitution to prevent over-chlorination.
- Catalytic Control : Use Lewis acids (e.g., FeCl₃) at sub-stoichiometric levels to direct chlorination to specific positions.
- Post-Reaction Analysis : Employ high-resolution mass spectrometry (HRMS) to detect and quantify undesired polychlorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
